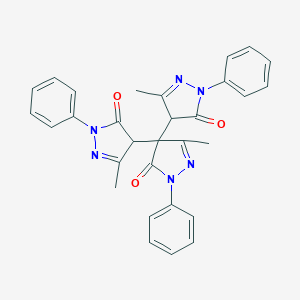

Edaravone trimer

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSAXXLZUMLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68195-63-1 | |

| Record name | Edaravone Trimer | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of Edaravone Trimer Under Oxidative Stress

Abstract

Edaravone, a potent free radical scavenger, is a critical therapeutic agent for conditions associated with high oxidative stress, such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its mechanism of action involves the donation of an electron to neutralize reactive oxygen species (ROS), a process that leads to the formation of an edaravone radical.[2] While this radical can be further oxidized to stable, non-toxic products, under certain conditions, it can undergo a series of coupling reactions to form oligomeric species.[3] This technical guide provides a comprehensive exploration of the formation mechanism of a significant degradation product, the edaravone trimer, under conditions of oxidative stress. We will delve into the underlying chemical principles, present detailed experimental protocols for its study, and discuss the implications of this transformation for drug development and stability.

Introduction: Edaravone and the Double-Edged Sword of Radical Scavenging

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is an amphiphilic molecule that effectively scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[2][4] The therapeutic efficacy of edaravone is intrinsically linked to its ability to donate an electron, a process that, by definition, transforms the edaravone molecule into a radical species.[2]

The fate of this edaravone radical is a critical aspect of its biochemistry. While often leading to benign oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB), the radical can also initiate a polymerization cascade, particularly under conditions of high radical flux or thermal stress.[2][5] This guide focuses on the formation of a notable product of this cascade: the this compound. Understanding the mechanism of its formation is paramount for ensuring drug stability, optimizing formulations, and elucidating the complete pharmacological profile of edaravone.[3]

The Core Mechanism: A Stepwise Journey from Monomer to Trimer

The formation of the this compound is not a single-step event but a sequential process initiated by the generation of the edaravone radical. The proposed mechanism involves dimerization followed by the addition of a third edaravone radical.[6]

Step 1: Generation of the Edaravone Radical

Under oxidative stress, edaravone, particularly in its more reactive anionic form (pKa ≈ 7.0), donates an electron to a free radical (R•), resulting in the formation of an edaravone radical.[7][8] This initial step is the lynchpin of both its therapeutic action and its degradation pathway.

Reaction: Edaravone-H + R• → Edaravone• + R-H or Edaravone⁻ + R• → Edaravone• + R⁻

The resulting edaravone radical is a resonance-stabilized species, with the unpaired electron delocalized over the pyrazolone ring. This delocalization, while contributing to its relative stability compared to more reactive radicals, does not preclude it from further reactions.

Step 2: Radical-Radical Coupling to Form the Dimer

Two edaravone radicals can then combine in a radical-radical coupling reaction to form a dimer.[6] This initial dimer (Dimer 1) is subsequently converted to a more stable, conjugated form (Dimer 2) through enolization.[6][9]

Reaction: Edaravone• + Edaravone• → Edaravone-Edaravone (Dimer 1) Dimer 1 → Conjugated Edaravone Dimer (Dimer 2)

Step 3: Formation of the Dimer Radical and Final Trimerization

The conjugated edaravone dimer is susceptible to oxidation, readily forming a stable dimer radical.[6] This dimer radical can then react with another edaravone radical in a final coupling step to yield the this compound.[6] The identified trimer is 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5]

Reaction: Conjugated Edaravone Dimer → Dimer Radical• Dimer Radical• + Edaravone• → this compound

The overall proposed mechanism is visualized in the following diagram:

Experimental Methodologies for Studying Trimer Formation

To investigate the formation of the this compound, a combination of controlled degradation studies and subsequent analytical characterization is essential.

Induction of Edaravone Degradation

Forced degradation studies are employed to generate the trimer and other degradation products in a controlled manner.

Protocol 1: Thermal Stress Degradation

-

Objective: To induce trimer formation through thermal stress.

-

Procedure:

-

Prepare a 1 mg/mL solution of edaravone in deionized water.

-

Transfer the solution to a sealed, light-protected vial.

-

Place the vial in a water bath or oven pre-heated to 70°C.

-

Reflux for 45 minutes in the dark.[7]

-

Allow the solution to cool to room temperature before analysis.

-

Protocol 2: Oxidative Stress Degradation

-

Objective: To induce trimer formation using a chemical oxidizing agent.

-

Procedure:

-

Prepare a 1 mg/mL solution of edaravone.

-

Add an equal volume of 6% hydrogen peroxide.[10]

-

Maintain the mixture at room temperature for 45 minutes, protected from light.

-

Neutralize the reaction with a suitable agent if necessary before analysis.

-

Analytical Characterization of the this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for the separation and identification of edaravone and its degradation products.

Protocol 3: HPLC-MS/MS Analysis

-

Objective: To separate and identify the this compound from the parent drug and other degradants.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

-

HPLC Conditions (a representative method synthesized from literature):

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 100 x 2.1 mm, 3.5 µm).[11]

-

Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.8).[12]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v).[12]

-

Flow Rate: 0.8 mL/min.[12]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 244 nm.[13]

-

Gradient Program:

-

Start with a high percentage of Mobile Phase A.

-

Gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds like the trimer.

-

A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode is often used for edaravone and its products.[6]

-

Mass Range: Scan a range that includes the masses of edaravone (m/z 174), the dimer (m/z ~346), and the trimer (m/z ~517).[6]

-

MS/MS Fragmentation: For structural confirmation, perform fragmentation of the ion with m/z corresponding to the trimer to observe characteristic daughter ions. The observation of a fragment corresponding to the edaravone dimer (m/z ~344 in negative mode) and the edaravone radical would strongly support the trimer structure.[6]

-

Quantitative Data Summary

The following table summarizes key quantitative data related to edaravone and its trimer.

| Parameter | Value | Reference |

| Edaravone Molar Mass | 174.20 g/mol | [14] |

| Edaravone pKa | ~7.0 | [7] |

| This compound m/z (negative ion) | -517.30 | [6] |

| Edaravone Dimer fragment m/z (negative ion) | -344.19 | [6] |

| HPLC Detection Wavelength | 244 nm | [13] |

Implications for Drug Development and Scientific Research

The formation of the this compound has several important implications:

-

Drug Stability and Formulation: The propensity for trimerization, especially under thermal stress, highlights the need for careful formulation strategies to ensure the stability of edaravone solutions. This includes optimizing pH, using deoxygenated solvents, and incorporating stabilizers.[6][7] The formation of a precipitate in aqueous solutions of edaravone can be an indicator of significant degradation to the insoluble trimer.[7]

-

Pharmacokinetics and Toxicology: The presence of oligomeric degradation products could potentially alter the pharmacokinetic profile and toxicological properties of the drug. Further research is needed to characterize the biological activity, if any, of the this compound.

-

Mechanism of Action: The study of trimer formation provides deeper insight into the reactivity of the edaravone radical. This knowledge can be leveraged in the design of new pyrazolone-based antioxidants with improved stability profiles.

Conclusion

The formation of the this compound under oxidative and thermal stress is a chemically plausible event driven by the inherent radical-scavenging mechanism of the parent molecule. The process, initiated by the generation of an edaravone radical, proceeds through a dimerization intermediate, culminating in the addition of a third monomeric radical. For researchers and drug development professionals, a thorough understanding of this degradation pathway is crucial for developing stable and effective formulations of edaravone and for the continued exploration of its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the controlled generation and analytical characterization of this important transformation product.

References

-

Baghel, M., & Rajput, S. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. [Link]

-

Chen, Y., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 28(19), 6928. [Link]

-

Fujisawa, A., et al. (2006). Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Free Radical Research, 40(11), 1185-1191. [Link]

-

Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4021, Edaravone. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Edaravone? Synapse. [Link]

-

Tanaka, M., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 159-163. [Link]

-

Tang, D., et al. (2014). LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 28(9), 1173-1182. [Link]

-

Watanabe, T., et al. (2004). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 35(2), 49-61. [Link]

-

World Journal of Pharmaceutical Research. (2024). A Comprehensive Review on Analytical Method Development and Validation of Edaravone. WJPR, 13(5), 195-206. [Link]

-

Xu, G., et al. (2022). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Pharmaceutics, 14(11), 2389. [Link]

Sources

- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Synthesis and Isolation of Edaravone Trimer for Research Applications

An In-depth Technical Guide for Researchers

Abstract: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. During its synthesis, storage, and under physiological conditions, Edaravone is susceptible to degradation, leading to the formation of various related compounds, including oligomers. The Edaravone trimer, a significant process-related impurity and degradant, is of considerable interest for reference standardization, toxicological assessment, and analytical method development. This guide provides a comprehensive, field-proven methodology for the synthesis of the this compound through controlled oxidative degradation, followed by its isolation and purification using preparative chromatography. The protocols are designed to be self-validating, with explanations grounded in the fundamental chemistry of Edaravone to empower researchers with a robust understanding of the process.

Part 1: The Chemical Rationale—Understanding Edaravone's Reactivity

Edaravone's therapeutic efficacy as a radical scavenger is intrinsically linked to its chemical instability. The molecule's pyrazolone ring contains an acidic methylene group (at the C4 position) and exists in tautomeric equilibrium.[1] With a pKa of approximately 7.0, Edaravone is about 50% ionized at physiological pH, existing in its anionic form.[1][2] This anionic state is highly susceptible to oxidation.

The core of Edaravone's antioxidant activity involves the donation of an electron to a reactive oxygen species (ROS), which in turn generates a stabilized Edaravone radical.[3][4] It is this very radical intermediate that serves as the precursor for oligomerization. In an environment with a high concentration of Edaravone, these radicals can couple with one another rather than being quenched by other species, leading to the formation of dimers, trimers, and other higher-order oligomers.[2]

Forced degradation studies, which intentionally subject a drug substance to stress conditions like heat, light, acid, base, and oxidation, are routinely used to identify potential degradation products.[5][6] Literature confirms that the this compound is a major degradant formed under thermal and oxidative stress.[2][5] Therefore, instead of a complex multi-step de novo synthesis, the most scientifically sound and practical approach to generate the this compound for research is to leverage a controlled, forced degradation pathway that mimics its natural formation.

Part 2: Synthesis of this compound via Controlled Thermal Degradation

This section outlines the generation of a crude mixture enriched with the this compound. The principle is to induce the formation of Edaravone radicals in a concentrated solution under thermal stress, promoting their subsequent coupling into oligomers.

Experimental Protocol: Thermal Stress-Induced Trimerization

-

Preparation of Edaravone Solution:

-

Accurately weigh 5.0 g of high-purity Edaravone (CAS: 89-25-8) and transfer it to a 250 mL round-bottom flask.

-

Add 100 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water.

-

Stir the mixture at room temperature until the Edaravone is fully dissolved. The use of a co-solvent system ensures sufficient solubility for the reaction.

-

-

Induction of Thermal Stress:

-

Fit the flask with a reflux condenser.

-

Heat the solution to reflux (approximately 85-90°C) using a heating mantle with a magnetic stirrer.

-

Maintain the reflux for 24 hours. This extended heating period provides the necessary energy to promote radical formation and subsequent oligomerization.[5]

-

-

Reaction Monitoring (Optional but Recommended):

-

Periodically (e.g., at 0, 6, 12, and 24 hours), withdraw a small aliquot (approx. 100 µL) of the reaction mixture.

-

Dilute the aliquot appropriately with the mobile phase (see Table 1) and analyze by HPLC to monitor the consumption of the Edaravone monomer and the formation of the trimer peak. The trimer, being larger and generally less polar, will have a longer retention time than the monomer.

-

-

Work-up and Preparation for Purification:

-

After 24 hours, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellowish-brown solid residue. This crude material contains unreacted Edaravone, the desired trimer, dimers, and other minor degradation products.

-

Dry the crude solid under vacuum for 4-6 hours to remove any residual solvent. This material is now ready for purification.

-

Workflow for Trimer Synthesis

Caption: Overall workflow from starting material to purified this compound.

Part 3: Isolation and Purification of the this compound

The separation of the trimer from the crude mixture is best achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, making it ideal for isolating the less polar trimer from the more polar monomer and other byproducts.

Analytical HPLC Method for Monitoring

Before proceeding to a large-scale separation, it is crucial to have a validated analytical HPLC method to identify the retention times of the components in the crude mixture.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating Edaravone and its related substances due to good resolving power.[7] |

| Mobile Phase A | 0.1% Acetic Acid in Water | Provides acidic pH to ensure consistent ionization state and improve peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 0-5 min: 45% B; 5-20 min: 45-80% B; 20-25 min: 80% B; 25-30 min: 45% B | A gradient is essential to first elute the polar monomer and then resolve the less polar oligomers. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at 243 nm | Wavelength of maximum absorbance for the pyrazolone chromophore.[8] |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Table 1: Recommended Analytical RP-HPLC Conditions. |

Preparative HPLC Protocol for Isolation

-

Sample Preparation:

-

Dissolve approximately 500 mg of the crude solid in 10 mL of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. DMSO is used for its strong solubilizing power for all components in the mixture.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the preparative column from particulates.

-

-

Chromatographic Conditions:

-

The analytical method in Table 1 can be scaled up for preparative chromatography. The key is to maintain the same elution order while increasing the column size and flow rate to handle a larger sample load.

-

| Parameter | Condition | Rationale |

| Column | Preparative C18 (e.g., 250 mm x 21.2 mm, 10 µm) | Larger diameter and particle size accommodate higher mass loads and flow rates. |

| Mobile Phase | Same as analytical (A: 0.1% Acetic Acid; B: Acetonitrile) | Maintains the established separation selectivity. |

| Gradient | Adapt gradient from analytical method to the new column volume and flow rate. A scouting run is recommended. | A typical starting point would be to maintain the same gradient slope over a proportionally similar time. |

| Flow Rate | 15-20 mL/min (adjust based on column manufacturer's recommendation) | Higher flow rate for preparative scale to reduce run time. |

| Injection Volume | 1-2 mL per run (depending on concentration and column capacity) | Maximize throughput without overloading the column, which would compromise resolution. |

| Fraction Collection | Trigger collection based on the UV signal corresponding to the trimer's retention time, as determined from the analytical run. | Ensures that only the peak of interest is collected. |

| Table 2: Preparative RP-HPLC Conditions for Trimer Isolation. |

-

Post-Purification Processing:

-

Pool the collected fractions containing the pure trimer.

-

Remove the majority of the acetonitrile using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified this compound as a solid powder. This method avoids thermal degradation of the isolated product.

-

Part 4: Structural Confirmation and Data

The identity of the isolated compound must be confirmed. Based on impurity reference standards and mass spectrometry data from degradation studies, the this compound is a well-characterized entity.[5][9]

Plausible Mechanism of Trimer Formation

Caption: Simplified radical coupling mechanism for Edaravone trimerization.

Expected Analytical Data

| Parameter | Expected Value | Source/Method |

| Molecular Formula | C₃₀H₂₆N₆O₃ | [9] |

| Molecular Weight | 518.58 g/mol | [9] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 519.21 | LC-MS Analysis |

| CAS Number | 68195-63-1 | [9] |

| Appearance | Off-white to yellowish solid | Visual Observation |

| Table 3: Key Characterization Data for this compound. |

The definitive structure is reported as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, although slight variations may exist depending on the exact degradation pathway.[5][6] Full characterization would require 1H NMR, 13C NMR, and 2D NMR spectroscopy to confirm the connectivity.

References

-

Watanabe, K., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition. [Link]

-

Higashi, Y., et al. (2004). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Fujisawa, A., et al. (2019). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Pharmaceutical Health Care and Sciences. [Link]

-

ResearchGate. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Baghel, M., & Rajput, S. J. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography. [Link]

-

Watanabe, K., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition. [Link]

-

The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Patel, M. S., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Nakanishi, I., et al. (2007). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Free Radical Research. [Link]

-

ResearchGate. Edaravone and its oxidation products. [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. [Link]

-

Impact Factor. (2023). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. [Link]

-

ResearchGate. One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols. [Link]

-

Plant Archives. (2020). A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. [Link]

-

Semantic Scholar. Determination of the Content and Related Substances of Edaravone Injection by HPLC. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

MDPI. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

-

ResearchGate. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. [Link]

-

IJRPR. (2024). Edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. [Link]

-

Pharmaffiliates. Edaravone-impurities. [Link]

-

SynZeal. Edaravone Impurities. [Link]

-

ResearchGate. A trimer of edaravone synthesized by Jain et al.. [Link]

-

National Center for Biotechnology Information. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

-

SynZeal. Edaravone Impurity 1. [Link]

- Google Patents. (2011).

-

PubMed. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

-

ResearchGate. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

-

ResearchGate. (2019). DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. [Link]

-

AIR Unimi. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

-

Sryahwa Publications. (2018). LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. [Link]

-

ACS Publications. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sryahwapublications.com [sryahwapublications.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

In silico modeling of Edaravone trimer structure

<_ Technical Guide

Title: In Silico Modeling of Edaravone Trimer Structure: A Chemoinformatic and Molecular Dynamics Approach

Abstract

Edaravone, a potent free radical scavenger, is a cornerstone in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is attributed to its antioxidant properties, which mitigate oxidative stress-induced neuronal damage.[3][4] Recent experimental evidence has suggested that in aqueous solutions, Edaravone can form a trimer, a self-assembled structure that may influence its stability, bioavailability, and pharmacological activity.[5] This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the this compound structure. We will delineate a multi-faceted computational workflow, integrating chemoinformatic principles, molecular docking, and all-atom molecular dynamics (MD) simulations to elucidate the three-dimensional architecture and energetic stability of this molecular assembly. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methodologies to understand and predict the behavior of small molecule aggregates.

Introduction: The Scientific Imperative for Modeling Edaravone Trimerization

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a low-molecular-weight drug that effectively scavenges both lipid- and water-soluble peroxyl radicals.[1] While its primary mechanism of action is understood to be radical scavenging[2][3][4], the physicochemical behavior of Edaravone in physiological environments is complex. The formation of an this compound has been observed, particularly in aqueous solutions where the drug exists in equilibrium between its keto and enol tautomeric forms, with the enol anion being the active antioxidant species.[5] The self-assembly into a trimeric state is hypothesized to be a consequence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly alter the drug's solubility, membrane permeability, and interaction with biological targets.

Understanding the precise three-dimensional structure of the this compound is paramount for several reasons:

-

Structure-Activity Relationship (SAR): The trimeric structure may represent the pharmacologically active form of the drug, or conversely, an inactive reservoir. Elucidating its structure can provide critical insights into its SAR.

-

Formulation Development: Knowledge of the trimer's stability and the forces driving its formation can inform the development of more stable and bioavailable drug formulations.[6]

-

Off-Target Effects: The trimer may exhibit a different off-target interaction profile compared to the monomeric form.

This guide will provide a robust computational framework to address these critical questions.

A Multi-Pillar In Silico Workflow

Our approach is built upon a logical progression of computational techniques, each providing a deeper level of insight into the structure and dynamics of the this compound.

Caption: A multi-phase workflow for in silico modeling of the this compound structure.

Detailed Experimental Protocols

Phase 1: Monomer Preparation and Initial Trimer Assembly

Rationale: The starting point for any molecular modeling study is a high-quality three-dimensional structure of the molecule of interest. For the this compound, we must first generate a plausible initial conformation before proceeding to more computationally intensive simulations.

Protocol:

-

Edaravone Monomer Structure Retrieval:

-

Obtain the 3D structure of Edaravone from a public database such as PubChem (CID 4021) or ChEMBL (CHEMBL290916).[7][8]

-

Alternatively, the structure can be built using molecular modeling software like Avogadro or ChemDraw.

-

Ensure the correct protonation state. At physiological pH, Edaravone exists as an anion, which is the active form for radical scavenging.[5][9]

-

-

Initial Trimer Generation via Molecular Docking:

-

Utilize a molecular docking program to predict the self-assembly of three Edaravone monomers. Software such as AutoDock, GOLD, or MOE Dock are suitable for this purpose.[10]

-

Self-Docking Procedure:

-

Define one Edaravone monomer as the "receptor" and another as the "ligand."

-

Perform a docking simulation to identify the most favorable binding pose of the second monomer to the first.

-

Take the resulting dimer and use it as the "receptor" for the docking of a third Edaravone monomer.

-

This iterative approach will generate an initial trimeric structure.

-

-

Justification: While primarily used for protein-ligand interactions, docking algorithms are effective at sampling conformational space and identifying low-energy binding modes for small molecule self-assembly.

-

Phase 2: System Preparation and Equilibration for Molecular Dynamics

Rationale: To simulate the behavior of the this compound in a realistic environment, it must be solvated in a water box with appropriate ions to neutralize the system. The system must then be carefully equilibrated to remove any steric clashes and allow the solvent to relax around the solute.

Protocol:

-

Force Field Parameterization:

-

Select a suitable force field for small molecules, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF). These force fields provide parameters to describe the intramolecular and intermolecular interactions of the Edaravone molecules.

-

Generate partial atomic charges for the Edaravone monomer using a quantum mechanical method (e.g., HF/6-31G*) with a restrained electrostatic potential (RESP) fitting procedure. This is crucial for accurately modeling electrostatic interactions.

-

-

System Solvation and Ionization:

-

Place the initial this compound structure in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+) to neutralize the net charge of the system.

-

-

Energy Minimization:

-

Perform a multi-stage energy minimization to remove any bad contacts or steric clashes.

-

Stage 1: Minimize the positions of water molecules and ions, keeping the this compound fixed.

-

Stage 2: Minimize the entire system without restraints.

-

-

-

System Equilibration:

-

NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach the desired temperature without drastic pressure changes.

-

NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This allows the density of the system to relax to a stable value.

-

Phase 3: Production Molecular Dynamics Simulation and Trajectory Analysis

Rationale: The production MD simulation will generate a trajectory of the this compound's motion over time, providing insights into its stability, conformational dynamics, and intermolecular interactions.

Protocol:

-

Production MD Simulation:

-

Run a long-timescale MD simulation (e.g., 100-500 ns) under NPT conditions. The length of the simulation should be sufficient to observe the convergence of key structural properties.

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the trimer's backbone atoms relative to the initial structure to assess its overall stability. A stable RMSD indicates that the trimer is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual atoms to identify flexible and rigid regions of the trimer.

-

Intermolecular Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the Edaravone monomers throughout the simulation.

-

Radial Distribution Function (RDF): Calculate the RDF between specific atom pairs to characterize the local structure and packing of the monomers.

-

Cluster Analysis: Perform cluster analysis on the trajectory to identify the most populated conformational states of the trimer.

-

Phase 4: Advanced Energetic Calculations

Rationale: To quantify the stability of the this compound, it is essential to calculate the binding free energy between the monomers.

Protocol:

-

MM/GBSA Binding Free Energy Calculation:

-

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating binding free energies.

-

Extract snapshots from the production MD trajectory and calculate the binding free energy for each snapshot.

-

The total binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

-

-

Quantum Mechanics (QM) Calculations (Optional):

-

For higher accuracy, single-point energy calculations can be performed on representative structures from the MD simulation using quantum mechanical methods like Density Functional Theory (DFT).[11]

-

QM calculations can provide a more accurate description of the electronic structure and intermolecular interactions, particularly for systems with significant polarization or charge transfer effects.[12][13]

-

Data Presentation and Interpretation

Table 1: Hypothetical Binding Free Energy Components for this compound Formation

| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals Energy | -25.8 | 2.1 |

| Electrostatic Energy | -15.3 | 3.5 |

| Polar Solvation Energy | 30.5 | 4.2 |

| Nonpolar Solvation Energy | -4.1 | 0.5 |

| Total Binding Free Energy | -14.7 | 1.8 |

Interpretation: The negative total binding free energy suggests that the formation of the this compound is a spontaneous process. The major favorable contributions come from van der Waals and electrostatic interactions, while the polar solvation energy opposes the binding.

Sources

- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 2. What is Edaravone used for? [synapse.patsnap.com]

- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Compound: EDARAVONE (CHEMBL290916) - ChEMBL [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Protein/ligand binding free energies calculated with quantum mechanics/molecular mechanics. | Semantic Scholar [semanticscholar.org]

Investigating the In Vitro Biological Activity of a Novel Edaravone Trimer

An In-Depth Technical Guide

Abstract

Edaravone (MCI-186), a potent free-radical scavenger, has established clinical efficacy in treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its neuroprotective effects are primarily attributed to its antioxidant properties, which mitigate the cellular damage caused by oxidative stress.[4][5][6] This guide outlines a comprehensive in vitro strategy to characterize the biological activity of a novel, hypothetical Edaravone Trimer. The rationale for exploring a trimeric structure is based on the hypothesis that multimerization could enhance radical scavenging capacity, modulate lipophilicity, and potentially offer novel interactions with biological targets. We present a structured, multi-tiered approach—from fundamental antioxidant potential to specific anti-inflammatory and neuroprotective activities in cellular models—to provide a robust preclinical assessment. Each protocol is detailed with the underlying scientific principles, ensuring a self-validating and rigorous evaluation framework for researchers in drug discovery and neuropharmacology.

Introduction: The Rationale for an this compound

Edaravone operates as an effective antioxidant by donating an electron to neutralize a wide array of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals.[1][7][8] This action inhibits the lipid peroxidation chain reaction, preserving the integrity of cellular membranes and protecting neurons from oxidative damage.[7][9] Furthermore, edaravone exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia.[7]

The synthesis of edaravone derivatives and analogues is an active area of research, aiming to improve its therapeutic profile, such as enhancing bioavailability or targeting specific cellular compartments.[10][11][12][13][14] An this compound represents a novel chemical entity designed on the premise that covalently linking three monomeric units could amplify its biological effects. Potential advantages might include:

-

Enhanced Radical Scavenging: A higher density of active pyrazolone rings per molecule could lead to more efficient neutralization of free radicals.

-

Altered Physicochemical Properties: Changes in molecular weight, polarity, and steric hindrance could influence solubility, membrane permeability, and interaction with biological targets.

-

Novel Mechanistic Possibilities: The trimeric structure might engage with protein targets or signaling complexes in a manner distinct from the monomer.

This guide provides the experimental framework to test these hypotheses in a controlled, in vitro setting.

Experimental Evaluation Workflow

The proposed investigation follows a logical progression from basic chemical activity to complex cellular responses. This tiered approach ensures that foundational activities are confirmed before proceeding to more resource-intensive cellular assays.

Figure 1: Tiered workflow for in vitro evaluation of this compound.

Tier 1: Assessment of Antioxidant and Radical Scavenging Activity

The primary mechanism of edaravone is its ability to scavenge free radicals.[5][7] Therefore, the initial characterization of the trimer must quantitatively assess this core function.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Expertise & Experience: This assay provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The color change from purple to yellow is easily quantifiable spectrophotometrically. It serves as a foundational screening test for antioxidant capacity.[13][15] Edaravone monomer and Trolox (a water-soluble vitamin E analog) should be used as positive controls to benchmark the trimer's potency.

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the this compound, Edaravone monomer, and Trolox in DMSO or an appropriate solvent.

-

Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the test compounds (e.g., 1 to 1000 µM). Add 180 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required for 50% inhibition) is then determined by plotting inhibition percentage against compound concentration.

-

Cellular Reactive Oxygen Species (ROS) Assay

-

Expertise & Experience: While DPPH is a chemical assay, it is crucial to verify antioxidant activity in a cellular context. The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures the generation of intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF. This assay confirms that the trimer can cross the cell membrane and act as an antioxidant intracellularly.

-

Detailed Protocol:

-

Cell Culture: Plate a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y cells, in a 96-well black, clear-bottom plate and allow them to adhere overnight.[16]

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound or monomer for 1-2 hours.

-

ROS Induction: Induce oxidative stress by adding a known ROS generator, such as hydrogen peroxide (H₂O₂) or rotenone, to the wells. Include a vehicle-treated control group.

-

Probe Loading: After the induction period, wash the cells with PBS and incubate them with 10 µM DCFDA in serum-free media for 45 minutes at 37°C.

-

Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

| Compound | DPPH Scavenging IC50 (µM) | Cellular ROS Reduction (at 10 µM) |

| Edaravone Monomer | Expected Value (e.g., 25) | Expected Value (e.g., 40%) |

| This compound | To be Determined | To be Determined |

| Trolox (Control) | Expected Value (e.g., 50) | Expected Value (e.g., 35%) |

| Vehicle (Control) | N/A | 0% (Baseline) |

| Table 1: Hypothetical data summary for Tier 1 antioxidant assays. |

Tier 2: Evaluation of Anti-inflammatory Properties

Chronic inflammation is a key feature of many neurodegenerative diseases, and edaravone has demonstrated anti-inflammatory effects.[7] Evaluating the trimer's ability to modulate inflammatory processes is a critical next step.

Inhibition of Protein Denaturation

-

Expertise & Experience: Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation, particularly heat-induced denaturation of albumin, is a well-established in vitro method for screening anti-inflammatory activity.[17][18][19] This assay provides insight into the compound's ability to stabilize proteins and protect them from damage, a relevant function in inflamed tissues.

-

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

Cooling & Measurement: After cooling, add 2.5 mL of PBS (pH 6.3) to each sample and measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Diclofenac sodium can be used as a standard reference drug.[18]

-

Tier 3: Neuroprotective Effects in Cellular Models of Disease

The ultimate therapeutic goal of an edaravone-based compound is neuroprotection. This requires testing the trimer in cellular models where neuronal death is induced by mechanisms relevant to neurodegenerative diseases, such as oxidative stress and mitochondrial dysfunction.[6][20]

Oxidative Stress-Induced Neuronal Injury Pathway

The following diagram illustrates the pathway of neuronal injury induced by oxidative stress, a common mechanism in neurodegeneration. The this compound is hypothesized to act at the initial stages by neutralizing ROS.

Figure 2: Hypothesized mechanism of neuroprotection by this compound.

MTT Assay for Cell Viability

-

Expertise & Experience: The MTT assay is a colorimetric test that measures cellular metabolic activity, serving as a proxy for cell viability.[21] In the context of neuroprotection, a successful compound will preserve the metabolic activity of neurons exposed to a toxic stimulus. This assay is a gold standard for quantifying the protective effect of a test agent.

-

Detailed Protocol:

-

Cell Culture & Treatment: Plate SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound for 2 hours.

-

Induce Toxicity: Add a neurotoxin such as H₂O₂ (to induce oxidative stress) or MPP+ (a mitochondrial complex I inhibitor) and incubate for 24 hours.[21]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. Results are typically expressed as a percentage of the viability of untreated control cells.

-

LDH Cytotoxicity Assay

-

Expertise & Experience: The Lactate Dehydrogenase (LDH) assay is complementary to the MTT assay. It measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[21] A neuroprotective compound will reduce the amount of LDH released into the culture medium following a toxic insult. Using both MTT and LDH assays provides a more robust assessment of neuroprotection.

-

Detailed Protocol:

-

Cell Culture & Treatment: The experimental setup is identical to the MTT assay.

-

Supernatant Collection: After the 24-hour incubation with the neurotoxin, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.

-

Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm.

-

Calculation: Cytotoxicity is calculated relative to control wells (cells treated with a lysis buffer for maximum LDH release).

-

| Treatment Group | Cell Viability (% of Control, MTT) | Cytotoxicity (% of Max, LDH) |

| Vehicle Control (No Toxin) | 100% | Baseline (e.g., 5%) |

| Toxin Only (e.g., H₂O₂) | Expected Value (e.g., 50%) | Expected Value (e.g., 60%) |

| Toxin + Edaravone Monomer (10 µM) | Expected Value (e.g., 75%) | Expected Value (e.g., 30%) |

| Toxin + this compound (10 µM) | To be Determined | To be Determined |

| Table 2: Hypothetical data summary for Tier 3 neuroprotection assays. |

Conclusion

This technical guide provides a rigorous, step-by-step framework for the in vitro evaluation of a novel this compound. By systematically progressing from foundational antioxidant and anti-inflammatory assays to more complex cell-based models of neuroprotection, researchers can build a comprehensive profile of the trimer's biological activity. The described protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data, facilitating a clear assessment of the trimer's therapeutic potential compared to its monomeric precursor. This structured approach is essential for advancing novel neuroprotective agents from concept to credible drug candidates.

References

-

Watanabe T, Tanaka M, Watanabe K, et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J Clin Biochem Nutr. 2018;62(1):20-38. [Link]

-

Patsnap Synapse. What is the mechanism of Edaravone? Published July 17, 2024. [Link]

-

Kikuchi K, Takeda A, Tutumi T, et al. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Antioxidants (Basel). 2022;11(11):2139. [Link]

-

Fernando B, Dissanayake K, Dissanayake T, et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. J Chem. 2024;2024:7313812. [Link]

-

Bains M, Hall ED. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T. 2018;43(8):469-472. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive. [Link]

-

Watanabe K, Taniguchi M, Shinoda M. Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Redox Rep. 2003;8(3):157-161. [Link]

-

Gogulamudi S, Dondapati S, Nagamothu R, et al. Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors. New J Chem. 2024;48:100-109. [Link]

-

Gobin V, Van der Schueren B, D'hooghe M, et al. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Molecules. 2019;24(20):3754. [Link]

-

Mohan RD, Anaswara SA, Kulkarni NV, et al. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. Molecules. 2024;29(18):4339. [Link]

-

Wikipedia. Edaravone. [Link]

-

ResearchGate. Synthesis pathway of the edaravone-N-benzyl pyridinium derivatives. [Link]

-

AIR Unimi. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]

-

Kruger T, Aralian T, Walcourt A, et al. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. RSC Med Chem. 2020;11(10):1149-1163. [Link]

-

Gallego-Sandín S, Rodríguez-Gómez L, Ciorraga M, et al. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Sci Rep. 2021;11(1):5614. [Link]

-

Lee S, Kim J, Lee J, et al. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Antioxidants (Basel). 2022;11(2):195. [Link]

-

ResearchGate. Effects of edaravone and various antioxidants, and mechanisms of action. [Link]

-

ResearchGate. Activity of chemical analogs of edaravone and methoxyisoflavone and identification of edaravone chemical features. [Link]

-

Semantic Scholar. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [Link]

-

Bentham Science. In Vitro Methods for the Evaluation of Oxidative Stress. [Link]

-

IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

-

Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

-

Sarveswaran R, Jayasuriya W, Suresh T. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. 2017;6(17):539-548. [Link]

-

Ghibaudi M, Longo F. Cell-Based Assays to Assess Neuroprotective Activity. In: Gusev PA, ed. Cell-Based Assays. Methods in Molecular Biology. Humana, New York, NY; 2022:245-265. [Link]

-

Abate M, Negri M, Caccia C, et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. 2023;28(19):6928. [Link]

-

Kalpana M, Villuri S, Kuppanagari S, et al. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods Mol Biol. 2021;2275:41-51. [Link]

-

ResearchGate. Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives. [Link]

-

ResearchGate. A trimer of edaravone synthesized by Jain et al.. [Link]

-

Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

-

Herath H, Dissanayake D, Seneviratne K. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. J Food Sci. 2018;83(12):3119-3125. [Link]

-

Shulgin A, Chernyh E, Kalinskaya A, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Int J Mol Sci. 2023;24(17):13143. [Link]

-

Naghibi M, Jonas C, Twa G, et al. The Effect of Edaravone on Amyotrophic Lateral Sclerosis. Journal of Neurology Research. 2020;10(5):149-156. [Link]

-

Writing Group; Edaravone (MCI-186) ALS 19 Study Group. Post-hoc analysis of randomised, placebo-controlled, double-blind study (MCI186-19) of edaravone (MCI-186) in amyotrophic lateral sclerosis. Amyotroph Lateral Scler Frontotemporal Degener. 2017;18(sup1):11-19. [Link]

-

Kumar P, Kumar A. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. J Diet Suppl. 2013;10(1):31-43. [Link]

-

ResearchGate. Design, synthesis, and activity study of edaravone and 6‐(4‐aminophenyl)‐4,5‐dihydropyridazin‐3(2H)‐one hybrids. [Link]

-

Abate M, Negri M, Caccia C, et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. 2023;28(19):6928. [Link]

-

Edaravone Acute Brain Infarction Study Group. Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Randomized, placebo-controlled, double-blind study at multicenters. Cerebrovasc Dis. 2003;15(3):222-229. [Link]

-

Writing Group; Edaravone (MCI-186) ALS 19 Study Group. Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis. Amyotroph Lateral Scler Frontotemporal Degener. 2017;18(sup1):20-31. [Link]

-

Brooks BR, Takahashi F, Imlach J, et al. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686]. PLoS One. 2022;17(6):e0269320. [Link]

Sources

- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]

- 3. Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Randomized, placebo-controlled, double-blind study at multicenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journalajrb.com [journalajrb.com]

- 18. ijcrt.org [ijcrt.org]

- 19. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Edaravone trimer as a potential biomarker for Edaravone metabolism

Technical Guide

Edaravone Trimer: A Potential Biomarker for Quantifying Metabolic Activation and Target Engagement of Edaravone

Abstract

Edaravone, a potent free radical scavenger, is approved for the treatment of amyotrophic lateral sclerosis (ALS), where oxidative stress is a key pathological mechanism.[1] While its clinical efficacy in slowing functional decline has been demonstrated, monitoring its direct biological activity and target engagement in patients remains a significant challenge.[2] Current biomarkers for ALS, such as neurofilaments, primarily reflect neuroaxonal damage rather than the therapeutic action of a specific drug.[3][4] This guide proposes the this compound, a unique metabolite formed as a direct consequence of edaravone's radical-scavenging activity, as a promising biomarker for its metabolic activation.[5][6] We provide a comprehensive overview of the bio-organic chemistry of trimer formation, a detailed protocol for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a framework for the rigorous analytical validation required to translate this biomarker into clinical research.

Introduction: The Clinical Context of Edaravone and the Need for Direct Biomarkers

Edaravone's Role in Mitigating Oxidative Stress

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent whose primary mechanism of action is the scavenging of free radicals.[7] In conditions like ALS, an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to neuronal damage and disease progression.[1][7] Edaravone mitigates this oxidative stress by donating an electron to neutralize harmful radicals, thereby inhibiting lipid peroxidation and protecting neuronal cells from damage.[7][8] Its therapeutic effect is believed to stem from this antioxidant capability, alongside anti-inflammatory actions.[7][9]

The Limitations of Current Biomarkers

The development of effective therapies for ALS has been hindered by a lack of sensitive biomarkers that can track disease progression and therapeutic response.[10] While neurofilament light chain (NfL) has emerged as a robust marker of axonal injury, it is not specific to the mechanism of action of edaravone.[3][4] A rise or fall in NfL levels indicates a change in the rate of neuronal damage but does not directly quantify whether a drug like edaravone is actively engaging its molecular target. This creates a critical gap in understanding patient-specific responses and optimizing treatment. There is an urgent need for biomarkers that can provide a direct readout of edaravone's pharmacodynamic effect.[11]

The Biomarker Hypothesis: this compound as a Footprint of Radical Scavenging

This guide is centered on the hypothesis that the this compound can serve as a direct, mechanism-based biomarker of edaravone's bioactivity. The trimer is not a product of standard phase I or phase II metabolism, which primarily produces inactive glucuronide and sulfate conjugates.[12][13] Instead, its formation is intrinsically linked to the therapeutic function of the parent drug.[5][6] When edaravone scavenges a free radical, it becomes an edaravone radical itself.[6] These transient, reactive species can then combine to form a stable trimer.[5][14] Therefore, the concentration of the this compound in a biological matrix could serve as a direct quantitative measure of the extent to which edaravone has engaged in radical scavenging in vivo.

The Bio-organic Chemistry of Edaravone Metabolism and Trimer Formation

The Radical Scavenging Cascade: From Edaravone Anion to Radical

In aqueous media at physiological pH, edaravone (pKa ≈ 7.0) exists in equilibrium with its anionic form.[8][14] This edaravone anion is the active species, capable of donating an electron to a free radical (e.g., hydroxyl radical, peroxyl radical) or molecular oxygen.[6][8] This electron transfer neutralizes the harmful radical but results in the formation of a relatively stable edaravone radical.[6]

The Trimerization Reaction: A Consequence of Target Engagement

The newly formed edaravone radical is the essential precursor to the trimer.[6] The proposed mechanism involves the reaction of multiple edaravone radicals with each other, leading to the formation and precipitation of the this compound.[5][6] This process is a direct consequence of high local concentrations of edaravone radicals, which in turn reflects a high degree of radical scavenging activity. The formation of the trimer is thus a chemical "footprint" of edaravone successfully performing its therapeutic function.

Diagram: Edaravone Metabolic Pathway and Trimer Formation

Caption: Edaravone's dual metabolic routes.

Analytical Methodologies for the Detection and Quantification of this compound

The Importance of a Validated Analytical Method

To establish the this compound as a reliable biomarker, a robust, validated analytical method is essential.[15] The method must be specific enough to distinguish the trimer from the parent drug, which is present at much higher concentrations, and from other major metabolites.[16] It must also be sensitive enough to detect the potentially low concentrations of the trimer in complex biological matrices like plasma.

Recommended Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in biological fluids and is the recommended methodology for this compound analysis.[17]

-

Causality Behind the Choice: While HPLC with UV detection is suitable for quantifying the parent drug, it often lacks the specificity and sensitivity required for metabolites present at low concentrations.[18][19] LC-MS/MS provides unparalleled selectivity by monitoring a specific mass-to-charge (m/z) transition for the analyte and its stable isotope-labeled internal standard. This minimizes interference from matrix components and other structurally similar compounds, ensuring accurate quantification.[20][21]

Protocol: Step-by-Step Workflow for this compound Quantification in Plasma

This protocol outlines a general workflow that must be optimized and validated for specific laboratory conditions.

-

Sample Collection & Handling:

-

Collect whole blood in K2-EDTA tubes.

-

Immediately place tubes on ice to minimize ex vivo degradation or formation of analytes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Harvest the plasma supernatant and store immediately at -80°C until analysis. The stability of the trimer under these conditions must be rigorously validated.

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS system.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled this compound as an internal standard (IS).

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection.

-

-

LC-MS/MS Instrumentation and Parameters:

-

The following table provides a starting point for method development.

-

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase Column (e.g., Agilent Zorbax, Waters Acquity BEH) with a sub-2 µm particle size.[17][18] | Offers excellent retention and separation for compounds like edaravone and its derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent to elute analytes from the C18 column. |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. | Separates the polar metabolites from the less polar parent drug and the potentially non-polar trimer. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for standard analytical columns. |

| MS System | Triple Quadrupole Mass Spectrometer.[21] | Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Edaravone and its derivatives are known to ionize well in positive mode.[17] |

| MRM Transitions | To be determined by infusing pure this compound standard. A precursor ion (Q1) and a product ion (Q3) are selected. | This is the basis of MS/MS specificity. |

-

Reference Standard and Calibration:

-

An authenticated chemical standard of the this compound is required.[]

-

Prepare a stock solution in a suitable organic solvent (e.g., DMSO, Methanol).

-

Create a calibration curve by spiking known concentrations of the trimer standard into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the unknown samples.

-

Workflow Diagram: From Sample to Data

Caption: A standard bioanalytical workflow for biomarker quantification.

Method Validation: A Self-Validating System for Trustworthy Data

Core Principles of "Fit-for-Purpose" Biomarker Assay Validation

Unlike pharmacokinetic (PK) assays that have rigid regulatory guidance, biomarker assays are often validated using a "fit-for-purpose" approach.[23][24] The level of validation depends on the intended use of the data. For an exploratory biomarker like the this compound, a scientifically rigorous validation is still required to ensure the data is reliable and reproducible.[15][25]

Key Validation Parameters and Acceptance Criteria

The following parameters must be assessed to ensure the assay is a self-validating system, where the performance is known and controlled.

| Validation Parameter | Description | Typical Acceptance Criteria (for exploratory use) |

| Specificity & Selectivity | The ability to detect and differentiate the trimer from edaravone, its main metabolites, and endogenous matrix components.[15] | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix from at least 6 unique sources. |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 25%, Accuracy (%RE) within ±25%. Signal-to-noise ratio > 5. |

| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |

| Precision & Accuracy | The closeness of replicate measurements (precision) and the closeness of the mean to the true value (accuracy). Assessed at LLOQ, Low, Mid, and High QC levels. | Intra- and Inter-assay Precision (%CV) ≤ 20% (≤25% at LLOQ). Accuracy (%RE) within ±20% (±25% at LLOQ). |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (Bench-top, Freeze-thaw, Long-term storage).[16] | Mean concentration of stability samples should be within ±20% of nominal concentration. |

Diagram: Logic of Biomarker Assay Validation

Caption: Hierarchical logic of analytical method validation.

Clinical and Research Applications: Translating Data into Insights

A validated assay for the this compound opens several avenues for clinical and translational research:

-

Pharmacodynamic Assessment: The trimer concentration can serve as a direct pharmacodynamic biomarker, providing evidence that edaravone is actively scavenging radicals in patients.

-

Dose-Response Relationship: Investigating the relationship between the administered edaravone dose and the resulting trimer levels could help in optimizing dosing regimens.

-

Patient Stratification: It is plausible that patients with higher baseline levels of oxidative stress may produce more trimer. This could potentially be used to identify patient populations most likely to respond to edaravone therapy.[26]

-

Correlation with Clinical Outcomes: The ultimate goal is to correlate trimer levels with clinical outcomes, such as changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) score or survival.[2][11] A positive correlation would strongly support its use as a surrogate biomarker.

Conclusion and Future Directions

The this compound represents a novel and mechanistically sound candidate biomarker for monitoring the direct biological activity of edaravone. Its formation is inextricably linked to the drug's primary function as a radical scavenger. The development and rigorous validation of an LC-MS/MS assay are the critical first steps toward evaluating its clinical utility. Future research should focus on deploying this validated assay in prospective clinical studies to correlate trimer concentrations with pharmacokinetic profiles, other fluid biomarkers of neurodegeneration, and, most importantly, clinical efficacy in patients with ALS. This approach could provide invaluable insights into edaravone's mechanism of action and pave the way for more personalized therapeutic strategies in neurodegenerative disease.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

-

MDPI. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]

-

Future Medicine. (2015). Potential utility of biomarkers in the diagnosis and treatment of amyotrophic lateral sclerosis. Retrieved from [Link]

-

PubMed Central. (2023). Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. Retrieved from [Link]

-

Frontiers. (2024). Emerging biomarkers in amyotrophic lateral sclerosis: from pathogenesis to clinical applications. Retrieved from [Link]

-